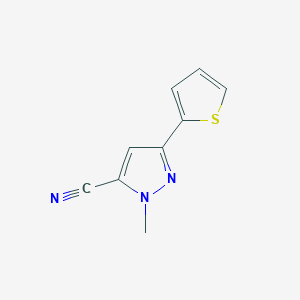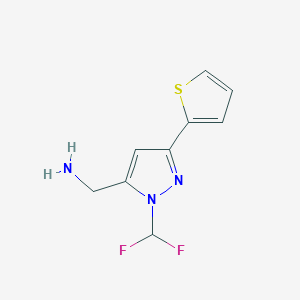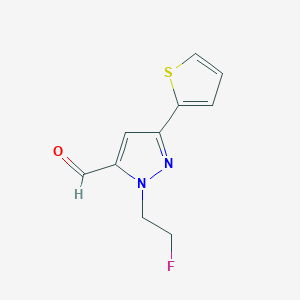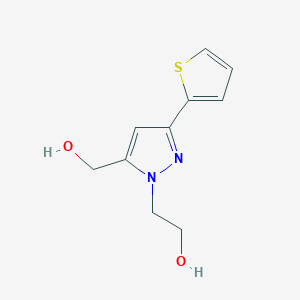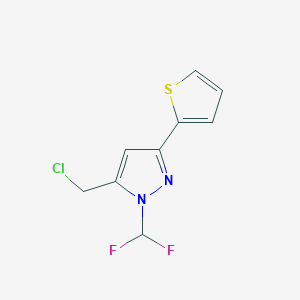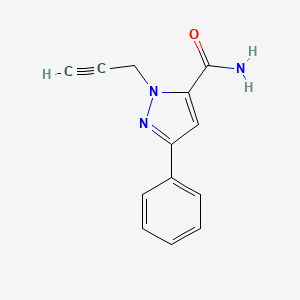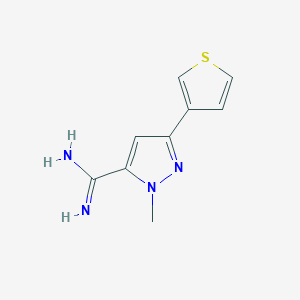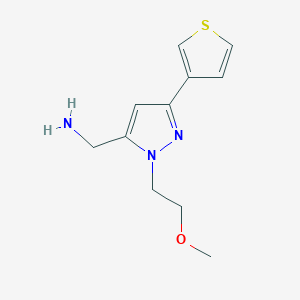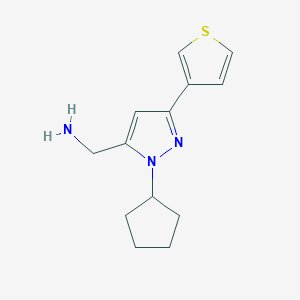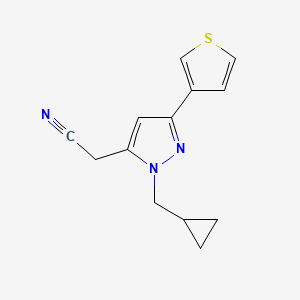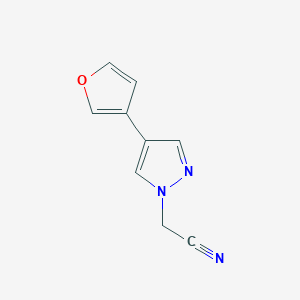
2-(4-(呋喃-3-基)-1H-吡唑-1-基)乙腈
描述
2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile is a useful research compound. Its molecular formula is C9H7N3O and its molecular weight is 173.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗肿瘤应用
- 某些前体与 2-乙酰呋喃的缩合反应导致合成了一系列化合物,这些化合物经历了一系列杂环化反应,产生了对乳腺腺癌、非小细胞肺癌和中枢神经系统癌细胞系具有显着抗肿瘤活性的衍生物 (Mohareb, Fleita, & Sakka, 2011).
- 另一项研究合成了吡啶和硫酰胺衍生物,对 MCF-7 细胞系显示出高细胞毒性,表明它们作为抗肿瘤剂的潜力 (Zaki, Al-Gendey, & Abdelhamid, 2018).
抗菌应用
- 合成各种查耳酮,随后用苯肼处理,得到评价抗真菌活性的化合物,突出了这些合成衍生物的潜在抗菌应用 (Phirke & Meshram, 2014).
抗氧化应用
- 对 (E)-3-(3-(5-氯噻吩-2-基)-1-(呋喃-2-羰基)-2,3-二氢-1H-吡唑-4-基)-1-(取代)丙-2-烯-1-酮衍生物的催化合成研究揭示了通过体外对 DPPH 的活性,通过 ADMET、QSAR 和分子建模研究支持的潜在抗氧化特性 (Prabakaran, Manivarman, & Bharanidharan, 2021).
电化学应用
- 对 2-(噻吩-2-基)呋喃的简便电化学聚合及其聚合物在含有三氟化硼二乙醚的乙腈电解质中的增强电容性能的研究,提出了一种改进超级电容器材料的创新方法 (Mo, Zhou, Ma, & Xu, 2015).
作用机制
Target of Action
Compounds containing furan and pyrazole moieties have been found to interact with a variety of biological targets. For instance, indole derivatives, which are structurally similar to pyrazoles, have been found to bind with high affinity to multiple receptors .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. In general, these compounds might interact with their targets to modulate their activity, potentially leading to changes in cellular processes .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific structure. Furan derivatives, for instance, have been found to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, certain indole derivatives have been found to exhibit inhibitory activity against influenza A .
生化分析
Biochemical Properties
2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile has been shown to bind with certain proteins, influencing their structure and function .
Cellular Effects
The effects of 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile on cellular processes are diverse. This compound has been found to influence cell signaling pathways, particularly those involved in inflammatory responses. It can modulate the expression of genes related to inflammation, thereby affecting cellular metabolism and function. In various cell types, including immune cells and epithelial cells, 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile has been observed to alter the production of cytokines and other signaling molecules .
Molecular Mechanism
At the molecular level, 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the context. For instance, the compound can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways. Additionally, 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have indicated that prolonged exposure to 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile can lead to sustained changes in cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile vary with different dosages in animal models. At lower doses, the compound has been found to have minimal toxic effects, while higher doses can lead to adverse effects such as liver toxicity and changes in blood chemistry. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. These studies highlight the importance of dosage optimization for potential therapeutic applications .
Metabolic Pathways
2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites in the body. The compound’s involvement in these pathways underscores its potential impact on overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects. The distribution of 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile within tissues is influenced by factors such as tissue perfusion and the presence of specific transport proteins .
Subcellular Localization
The subcellular localization of 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile is critical for its activity and function. The compound has been found to localize to various organelles, including the mitochondria and endoplasmic reticulum. This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific compartments. The presence of 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile in these organelles can influence their function and contribute to the overall cellular response .
属性
IUPAC Name |
2-[4-(furan-3-yl)pyrazol-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c10-2-3-12-6-9(5-11-12)8-1-4-13-7-8/h1,4-7H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCAMTCXAXYAFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CN(N=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


